molecular formula C48H62N4O9Si B12384127 SiR-PEG4-BCN

SiR-PEG4-BCN

Cat. No.: B12384127
M. Wt: 867.1 g/mol
InChI Key: BOBFUSGLBBAKFU-AAZKRURQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiR-PEG4-BCN involves the conjugation of a silicon rhodamine (SiR) fluorophore with a polyethylene glycol (PEG) linker and a BCN group. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The production is typically carried out in a controlled environment to prevent contamination and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

SiR-PEG4-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .

Common Reagents and Conditions

Major Products

The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked conjugates. These conjugates retain the fluorescent properties of the SiR fluorophore, making them useful for imaging and labeling applications .

Mechanism of Action

The mechanism of action of SiR-PEG4-BCN involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound reacts with azide-containing molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

    SiR-PEG4-N3: Similar to SiR-PEG4-BCN but contains an azide group instead of a BCN group.

    SiR-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, another bioorthogonal reactive group.

Uniqueness

This compound is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions under mild conditions without the need for a catalyst. This makes it highly suitable for bioorthogonal applications, particularly in live-cell imaging and labeling .

Properties

Molecular Formula

C48H62N4O9Si

Molecular Weight

867.1 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C48H62N4O9Si/c1-51(2)34-14-17-40-43(30-34)62(5,6)44-31-35(52(3)4)15-18-41(44)48(40)42-29-33(13-16-38(42)46(54)61-48)45(53)49-19-21-56-23-25-58-27-28-59-26-24-57-22-20-50-47(55)60-32-39-36-11-9-7-8-10-12-37(36)39/h13-18,29-31,36-37,39H,9-12,19-28,32H2,1-6H3,(H,49,53)(H,50,55)/t36-,37+,39?

InChI Key

BOBFUSGLBBAKFU-AAZKRURQSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6[C@H]7[C@@H]6CCC#CCC7)C(=O)O3

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC#CCC7)C(=O)O3

Origin of Product

United States

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